The general structure is X—PEG—Y, where X and Y represent two different reactive functional groups [1]. The PEG chain itself is a flexible, water-soluble, and biocompatible polymer that acts as a spacer [2] [3].
This structure allows you to connect molecule A (via group X) and molecule B (via group Y) in a controlled, two-step process. The PEG spacer enhances water solubility, reduces aggregation, extends circulation time in the bloodstream, and decreases immunogenicity [2] [4] [3].
Selecting the appropriate functional groups is critical for successful conjugation. The table below outlines common types and their specific targets.
| Reactive Group | Conjugation Target | Resulting Bond | Common Use Cases |
|---|---|---|---|
| NHS Ester [4] | Primary amines (-NH₂, e.g., lysine) | Stable amide bond | Attaching to antibodies, proteins |
| Maleimide [4] | Thiols (-SH, e.g., cysteine) | Stable thioether bond | Connecting to drugs, peptides |
| Azide [1] [5] | Alkyne (via Click Chemistry) | Triazole ring | Bioorthogonal, site-specific labeling |
| Alkyne [5] | Azide (via Click Chemistry) | Triazole ring | Bioorthogonal, site-specific labeling |
| Amine (-NH₂) [6] | Carboxylic acids (requires activation) | Amide bond | Custom synthesis |
| Carboxylate (-COOH) [6] | Amines (requires activation) | Amide bond | Custom synthesis |
| Thiol (-SH) [5] | Maleimides, Pyridyl disulfides | Thioether or disulfide bond | Custom synthesis |
Beyond linear heterobifunctional PEGs, other architectural types serve specific purposes [2]:
Key factors to consider when selecting a linker [3]:
Heterobifunctional PEG linkers are foundational in several cutting-edge therapeutic and diagnostic strategies.
The following protocol for conjugating an antibody to a drug molecule using a heterobifunctional PEG linker illustrates a typical, controlled, two-step process.
Step 1: Reduction of the Antibody (if necessary) If the antibody lacks accessible free thiols, it must be partially reduced. Incubate the antibody with a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) in a phosphate buffer (pH 7-7.5) for a limited time. Purify the reduced antibody immediately using desalting spin columns or dialysis to remove the reducing agent.
Step 2: Conjugation of the Linker to the Antibody Reconstitute the heterobifunctional PEG linker in an anhydrous solvent. A common choice is Maleimide-PEG-NHS.
Step 3: Conjugation of the Drug This step attaches a drug molecule containing a reactive thiol group to the maleimide end of the linker.
| Feature | TFP Ester | NHS Ester |
|---|---|---|
| Reactivity with Primary Amines | More reactive [1] | Standard reactivity |
| Stability in Aqueous Buffers | Higher stability, slower hydrolysis rate [2] [3] [4] | Lower stability, prone to spontaneous hydrolysis [3] [4] |
| Optimal Reaction pH | 7.5 - 8.5 [1] [5] [6] | 6.0 - 7.5 [1] [5] [6] |
| Half-Life in Aqueous Media | Longer half-life across a range of pH values [5] [6] | Shorter half-life, decreases as pH increases [5] [6] |
| Water Solubility | Slightly reduced for shorter linkers due to hydrophobic TFP group; longer chains (e.g., dPEG8+) are fine [5] [6] | Generally good water solubility [5] [6] |
| Key Advantage | Superior for reactions requiring basic conditions and longer handling times; more reliable conjugation [4] | Well-known, standard protocol; good for reactions near neutral pH [5] |
The protocol below is a generalized methodology for conjugating TFP ester-modified compounds to amine-containing biomolecules, such as proteins or antibodies. It synthesizes standard biochemical practices and recommendations from commercial reagent providers [1] [3].
1. Reagent Preparation
2. Conjugation Reaction
3. Purification
4. Analysis
The following diagram outlines the key considerations for choosing between TFP and NHS esters for your conjugation experiment.
Key considerations for selecting between TFP and NHS esters in bioconjugation experiments.
Traditional PEGs are polydisperse mixtures of various chain lengths, while discrete PEGs are uniform molecules. This fundamental difference impacts critical development parameters.
Table 1: Key Differences Between Discrete and Polydisperse PEGs
| Feature | Discrete PEG (dPEG) | Conventional Polydisperse PEG |
|---|---|---|
| Molecular Composition | Single molecular weight; uniform structure [1] | Mixture of many different chain lengths and weights [1] |
| Manufacturing Process | Stepwise organic synthesis [1] | Conventional polymerization [1] |
| Batch-to-Batch Consistency | High; easily reproducible and characterizable [1] | Variable; can differ between manufacturing batches [1] |
| Impact on Bioactivity | Predictable; minimizes unintended steric hindrance [1] | Can lead to significant loss of biological activity [1] |
| Regulatory Considerations | Straightforward characterization supports approval [1] | Complex admixtures pose practical barriers for approval [1] |
The defined structure of discrete PEGs translates into several key technical advantages for drug development:
Discrete PEG spacers are versatile tools that enhance performance in diagnostics, imaging, and therapeutics.
Table 2: Applications of Discrete PEG Spacers in Research and Development
| Application Area | Specific Use Case | Effect of Discrete PEG |
|---|---|---|
| Molecular Diagnostics | DNA probes and PCR products [1] | Reduces non-specific binding and improves signal-to-noise ratio [1]. |
| Imaging | Radiolabeled peptides (e.g., RGD) and antibodies [1] | Improves solubility, tumor targeting, and pharmacokinetics for enhanced image contrast [1]. |
| Therapeutics | Antibody-Drug Conjugates (ADCs) and protein therapeutics [1] | Increases therapeutic index, bypasses drug resistance pathways, and improves pharmacokinetics [1]. |
| Targeted Protein Degradation | PROTACs [3] | Provides precise length control for optimal ternary complex formation; high purity is critical for reliable Structure-Activity Relationship (SAR) studies [3]. |
Successfully incorporating discrete PEG spacers into biomolecules requires attention to several practical aspects.
The experimental workflow for conjugating a discrete PEG spacer to a biomolecule and assessing the conjugate's function can be summarized as follows:
Workflow for developing and optimizing a discrete PEG-biomolecule conjugate.
Discrete PEG spacers represent a significant advancement over traditional polydisperse PEGs. Their single chemical structure ensures batch-to-batch reproducibility, simplifies regulatory characterization, and enables precise optimization of biopharmaceutical drugs and diagnostics [1]. As the demand for more targeted and effective therapies grows, the role of discrete PEGs as critical components in molecular design is set to expand further.
The structure of Azido-PEG4-TFP ester consists of two key functional groups connected by a spacer, each playing a distinct role in its behavior.
| Structural Component | Chemical Function | Role in Solubility & Reactivity |
|---|---|---|
| Azide Group (N₃) | Participates in "click chemistry" (e.g., CuAAC, SPAAC) with alkynes [1] [2] | Does not significantly impact solubility. |
| TFP Ester | Reacts with primary and secondary amines to form stable amide bonds [1] [3] | The tetrafluorophenyl ring is hydrophobic and can reduce water solubility [3]. |
| dPEG4 Spacer | Short, discrete polyethylene glycol chain (16 atoms) [1] | Imparts water solubility and increases the hydrodynamic volume of the final conjugate [1] [2]. |
The following diagram illustrates the conjugation workflow for this compound, which typically involves an initial amine-coupling step followed by a click chemistry reaction.
While both TFP and NHS esters react with amines, TFP esters offer distinct advantages for conjugation experiments, as summarized below.
| Property | TFP Ester | NHS Ester |
|---|---|---|
| Hydrolytic Stability | More stable in aqueous solution [1] [3] | Less stable, higher hydrolysis rate [1] [3] |
| Optimal Reaction pH | 7.5 - 8.0 [1] | 7.0 - 7.5 [1] |
| Reactivity with Amines | Higher reactivity in its optimal pH range [1] | Moderate reactivity [1] |
| Impact of PEG Spacer | The PEG spacer is crucial to mitigate the hydrophobic nature of the TFP group [3]. | NHS esters are generally more hydrophilic, leading to better initial water solubility [3]. |
The table below summarizes the key storage parameters and chemical properties of Azido-PEG4-TFP ester:
| Parameter | Specification | Rationale & Additional Context |
|---|---|---|
| Long-term Storage Temp. | -20°C [1] [2] | Standard for preserving reagent integrity. |
| Short-term Handling | Allow to reach room temperature before opening [2]. | Prevents condensation of atmospheric moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and limit air exposure [2]. | Reagent is hygroscopic (absorbs moisture) and sensitive to hydrolysis [1] [2]. |
| Form | Solid [1] | - |
| Purity | >98% [2] | - |
Understanding the chemical rationale behind the storage conditions is crucial for proper application. The following diagram illustrates the competing reaction pathways of this compound in an aqueous environment:
The core challenge is that the TFP ester, while more stable than NHS esters, is inherently susceptible to hydrolysis, which deactivates its amine-reactive function [3] [2]. The electron-withdrawing fluorine atoms on the TFP ring make the ester a strong electrophile, prone to nucleophilic attack by both the desired amine and water [1].
For experimental use, correct handling is vital to maintain the reagent's activity.
A typical two-step bioconjugation workflow using this compound is outlined below. This protocol assumes all reagents are prepared and handled under anhydrous conditions unless specified.
This compound is a specialized heterobifunctional crosslinker that has become an essential tool in modern bioconjugation strategies, particularly for applications requiring bioorthogonal chemistry in sensitive biological systems. This compound features an azide functional group on one end and a 2,3,5,6-tetrafluorophenyl (TFP) ester on the other, connected by a tetraethylene glycol spacer (PEG4). The unique design of this linker enables efficient conjugation between biomolecules without the need for cytotoxic copper catalysts, making it particularly valuable for live cell applications, in vivo imaging, and the development of therapeutic bioconjugates [1] [2].
The fundamental advantage of copper-free click chemistry lies in its bioorthogonality—the ability to proceed rapidly and selectively in biological environments without interfering with native biochemical processes. Unlike traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), copper-free variants such as strain-promoted azide-alkyne cycloaddition (SPAAC) utilize strained alkynes like dibenzocyclooctyne (DBCO) that react efficiently with azides without generating reactive oxygen species or causing cytotoxicity [3] [4]. This property is crucial for maintaining cellular viability and biological function during labeling experiments, especially for sensitive primary cells or whole organism studies.
This compound possesses distinct structural characteristics that make it particularly useful for bioconjugation applications. The compound has a defined molecular weight of 439.4 g/mol and the chemical formula C₁₇H₂₁F₄N₃O₆ [5] [1]. The PEG4 spacer creates a 16-atom bridge measuring approximately 17.7 Å in length, which provides sufficient hydrodynamic separation between conjugated molecules to minimize steric hindrance while maintaining efficient reaction kinetics [5]. This spacer design significantly enhances the water solubility of the compound and its conjugates, facilitating reactions in physiological buffers and biological matrices.
The reagent exhibits excellent solubility in various organic solvents including methylene chloride, DMSO, THF, ethyl acetate, methanol, and acetonitrile [5]. This solubility profile enables preparation of concentrated stock solutions that can be diluted into aqueous reaction mixtures. The discrete PEG chain (dPEG) differs from polydisperse PEG linkers by having a single molecular weight, which simplifies analytical characterization and ensures reproducible conjugation outcomes [5].
The TFP ester moiety in this compound provides significant advantages over more commonly used N-hydroxysuccinimidyl (NHS) esters. Specifically, TFP esters demonstrate superior hydrolytic stability with a half-life of approximately 4 hours at pH 8.0 and 25°C, compared to just 1 hour for NHS esters under similar conditions [5] [1]. This extended stability allows for more flexible experimental workflows and reduces reagent waste during conjugation reactions.
Additionally, TFP esters exhibit enhanced reactivity toward primary and secondary amines at a slightly higher optimal pH range (7.5–8.0) compared to NHS esters (7.0–7.5) [5]. The electron-withdrawing fluorine atoms on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines [1]. This combination of stability and reactivity makes TFP esters particularly valuable for conjugating amine-functionalized oligonucleotides to proteins and other complex biomolecules where reaction efficiency is critical [1] [6].
Table 1: Comparative Properties of this compound and Related Compounds
| Property | This compound | Azido-PEG4-NHS Ester | DBCO-PEG4-TFP Ester |
|---|---|---|---|
| Molecular Weight | 439.4 g/mol | 388.37 g/mol | Varies by specific compound |
| Reactive Groups | Azide + TFP ester | Azide + NHS ester | DBCO + TFP ester |
| Optimal pH for Amine Conjugation | 7.5–8.0 | 7.0–7.5 | 7.5–8.0 |
| Hydrolytic Stability | High (half-life ~4h at pH 8.0) | Moderate (half-life ~1h at pH 7.5) | High (similar to TFP esters) |
| Click Chemistry Type | Copper-catalyzed or copper-free | Copper-catalyzed or copper-free | Copper-free only |
| PEG Spacer Length | 16 atoms, 17.7 Å | 16 atoms, 17.7 Å | Typically 4-12 PEG units |
Strain-promoted azide-alkyne cycloaddition (SPAAC) represents the primary copper-free mechanism employed with this compound. This reaction involves a cyclooctyne derivative (most commonly dibenzocyclooctyne or DBCO) that reacts with the azide group to form a stable 1,2,3-triazole linkage without copper catalysis [3] [4]. The driving force for this reaction is the relief of ring strain in the cyclooctyne molecule (approximately 18 kcal/mol), which provides sufficient energy for the reaction to proceed rapidly under physiological conditions [3]. The SPAAC reaction is considered truly bioorthogonal because both azides and strained alkynes are essentially absent from biological systems, minimizing non-specific reactions in complex biological mixtures.
The reaction kinetics of SPAAC are favorable for biological applications, with second-order rate constants for DBCO derivatives typically ranging from 0.24 to 1.0 M⁻¹s⁻¹ in physiological buffers [1]. The PEG4 spacer in this compound enhances these kinetics by reducing steric hindrance, resulting in a 23% faster reaction rate compared to non-PEGylated analogs in aqueous buffers at pH 7.4 [1]. This acceleration occurs because the hydrophilic PEG chain maintains reagent solubility while preventing aggregation-induced kinetic barriers.
The conjugation efficiency of this compound is strongly influenced by pH conditions due to the competing reactions of amine conjugation and hydrolytic degradation. The TFP ester group exhibits unique pH-responsive behavior that directly impacts its performance in biological buffers [1]. As pH increases, the rate of hydrolysis accelerates, reducing the amount of active ester available for conjugation with target amines. However, the superior hydrolytic stability of TFP esters compared to NHS esters provides a wider window for efficient conjugation.
Table 2: pH-Dependent Reactivity and Hydrolysis of TFP Esters
| pH | Hydrolysis Half-Life | Amine Conjugation Efficiency | Optimal Application |
|---|---|---|---|
| 7.0 | 8.3 hours | 94% | Sensitive protein conjugation |
| 7.4 | 6.1 hours | 88% | Physiological conditions |
| 8.0 | 4.7 hours | 79% | Standard conjugation conditions |
| 9.0 | 2.9 hours | 65% | Surface lysine labeling |
The electron-withdrawing fluorine atoms on the phenyl ring lower the ester's pKa by approximately 1.3 units compared to non-fluorinated analogs, shifting the hydrolysis equilibrium toward the activated state [1]. This property enables TFP esters to maintain 78% conjugation yield at pH 10 versus only 22% for NHS esters, allowing directed labeling of surface lysines (pKa ≈ 10.5) on proteins and sequential bioconjugation in multi-step protocols [1].
This protocol describes a straightforward method for conjugating amine-modified oligonucleotides to antibodies using this compound, adapted from established bioconjugation methodologies [6]. The resulting antibody-oligonucleotide conjugates (AOCs) are valuable reagents for targeted delivery of therapeutic oligonucleotides.
Materials and Reagents:
Step-by-Step Procedure:
Preparation of Stock Solutions:
Oligonucleotide Modification:
Antibody Conjugation via Copper-Free Click Chemistry:
Click Reaction:
Purification and Analysis:
Troubleshooting Tips:
This protocol applies this compound in the construction of multifunctional ExM linkers for nanoscale imaging of metabolically labeled glycans, based on recently published methodologies [7]. This approach enables visualization of glycan distribution throughout entire model organisms like C. elegans with enhanced resolution.
Materials and Reagents:
Step-by-Step Procedure:
Synthesis of Heteromultifunctional ExM Linker:
Metabolic Labeling and Fixation:
Click Labeling with ExM Linker:
Gel Embedding and Expansion:
Imaging and Analysis:
Optimizing the reaction conditions for this compound conjugations requires careful attention to several critical parameters that directly impact yield and efficiency. Based on systematic studies, the following conditions have been identified as optimal for most applications [1]:
The ratio of rate constants (k_conj/k_hyd) reaches 12.4 for 10 mM amine concentrations at physiological pH (7.4), strongly favoring conjugation over hydrolysis [1]. This ratio can be further improved by using higher amine concentrations and maintaining reaction temperature at 4°C, which decreases the hydrolysis rate 3.2× compared to 25°C.
This compound demonstrates excellent performance across various biological applications. In copper-catalyzed click reactions, the PEG4 spacer reduces steric hindrance, enabling a 23% faster reaction rate compared to non-PEGylated analogs in aqueous buffers at pH 7.4 [1]. The TFP ester moiety remains stable during CuAAC conditions with a half-life of 4.2 hours at pH 7.4, unlike NHS esters which hydrolyze 3.1× faster under identical conditions [1]. This stability allows sequential conjugation steps without intermediate purification.
In copper-free applications, this compound reacts with dibenzocyclooctyne (DBCO) derivatives with a second-order rate constant of 0.24 M⁻¹s⁻¹ in physiological buffers [1]. The PEG4 linker reduces activation energy by 8.7 kJ/mol compared to shorter PEG chains, significantly improving reaction efficiency in complex biological matrices [1]. The reaction maintains 92% efficiency in 30% serum-containing media compared to 98% in pure PBS, demonstrating remarkable resilience to biological contaminants [1].
Table 3: Optimization Parameters for Copper-Catalyzed Click Chemistry with this compound
| Parameter | Optimal Range | Impact on Reaction Yield |
|---|---|---|
| Copper(II) sulfate | 0.5–1.0 mM | Linear increase to 89% |
| Sodium ascorbate | 2.0–5.0 mM | Prevents Cu(II) oxidation, maintains reduction |
| Reaction temperature | 25–37°C | 37°C improves yield by 18% |
| PEG chain length | 4–6 units | Maximizes solubility and minimizes steric effects |
| Azide concentration | 1–5 mM | Higher concentrations drive reaction completion |
| Reaction time | 1–4 hours | Plateaus after 2 hours at optimal conditions |
The application of this compound in constructing antibody-oligonucleotide conjugates (AOCs) represents a significant advancement in targeted therapeutic delivery [6]. These conjugates enable precise delivery of therapeutic oligonucleotides to specific tissues, minimizing off-target effects and enhancing therapeutic efficacy. The protocol described in Section 4.1 provides a straightforward method to conjugate amine-modified oligonucleotides to off-the-shelf antibodies using well-established chemistry, resulting in conjugates with defined stoichiometry and maintained biological activity [6].
Beyond oligonucleotide delivery, this compound facilitates the construction of various targeted therapeutic agents, including:
The orthogonal reactivity of the azide and TFP ester groups enables sequential conjugation strategies, while the PEG4 spacer maintains the solubility and stability of the resulting bioconjugates, addressing common challenges in formulation and storage.
The application of this compound in glycan imaging represents a cutting-edge methodology for visualizing carbohydrate distribution in biological systems with nanoscale precision [7]. Recent advances have demonstrated the construction of multifunctional ExM linkers featuring this compound as a key component for probing and anchoring metabolically labeled glycans in expansion microscopy (ExM) [7]. This approach has enabled the first nanoscale map of mucin-type O-glycans throughout the entirety of the C. elegans model organism, revealing O-glycan "hotspots" in unexpected anatomical locations, including the body wall furrows [7].
The methodology involves modular synthetic strategies for constructing flexible heteromultifunctional ExM linkers with three distinct functional groups: a click handle for coupling labeled glycans (provided by this compound), a reporter for optical imaging, and a chemical anchor for copolymerization into the expansion matrix [7]. These linkers are designed with sufficient structural flexibility for efficient cross-linking of probed glycans into the expansion matrix, while maintaining high efficiency, specificity, and tissue penetrance in whole organisms [7].
The following diagram illustrates the sequential conjugation strategy employing this compound for constructing antibody-oligonucleotide conjugates:
Diagram 1: Sequential Conjugation Workflow for Antibody-Oligonucleotide Conjugates. This diagram illustrates the three-step process for constructing AOCs using this compound, involving initial oligonucleotide modification, antibody activation, and final copper-free click conjugation.
The following diagram depicts the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction mechanism between this compound conjugates and DBCO derivatives:
Diagram 2: SPAAC Reaction Mechanism. This diagram illustrates the copper-free click reaction between azide-modified biomolecules and DBCO partners, resulting in stable triazole-linked conjugates with kinetic parameters optimal for biological applications.
This compound represents a versatile and efficient tool for bioorthogonal conjugation strategies, particularly in applications requiring copper-free chemistry. Its unique combination of hydrolytic stability, enhanced reactivity, and water solubility imparted by the discrete PEG4 spacer makes it superior to traditional NHS esters for many biological applications. The well-defined protocols for antibody-oligonucleotide conjugation and glycan imaging presented in this document provide researchers with robust methodologies for constructing complex bioconjugates and conducting sophisticated imaging experiments.
The continuing development of multifunctional linkers incorporating this compound, particularly for expansion microscopy and whole-organism imaging, promises to further advance our understanding of glycan distribution and function in biological systems [7]. As the field of bioorthogonal chemistry evolves, this compound and related compounds will undoubtedly play an increasingly important role in enabling precise molecular manipulations in complex biological environments.
Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. These sophisticated biopharmaceuticals consist of three essential components: (1) a monoclonal antibody that recognizes tumor-associated surface antigens, (2) a potent cytotoxic payload, and (3) a chemical linker that covalently connects these elements [1] [2]. The fundamental advantage of ADCs over traditional chemotherapy lies in their ability to specifically deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues, thereby expanding the therapeutic window for highly potent compounds that would otherwise be too toxic for systemic administration [3].
The synthesis of homogeneous ADCs with consistent Drug-to-Antibody Ratios (DAR) and predetermined conjugation sites remains a significant challenge in ADC development. Conventional conjugation methods that rely on endogenous cysteine or lysine residues typically yield heterogeneous mixtures with variable DAR values and suboptimal pharmacokinetic profiles [4] [5]. This heterogeneity can adversely impact ADC stability, efficacy, and safety, driving the need for advanced conjugation technologies that enable precise control over antibody modification. Site-specific conjugation strategies have emerged as powerful approaches to address these limitations, with bioorthogonal chemistry tools playing a pivotal role in achieving homogeneous ADC products [4].
This compound is a heterobifunctional crosslinking compound specifically designed to facilitate site-specific bioconjugation through bioorthogonal chemistry. This specialized reagent features an azide functional group on one terminus and a 2,3,5,6-tetrafluorophenyl (TFP) ester on the other, connected by a discrete polyethylene glycol spacer of four units (PEG4) [6] [7]. The compound has a molecular weight of 439.4 g/mol and a chemical formula of C₁₇H₂₁F₄N₃O₆ [7]. The PEG4 spacer contributes enhanced water solubility to the conjugate, reduces steric hindrance during conjugation reactions, and increases the hydrodynamic volume of the resulting bioconjugates [6].
The mechanism of action of this compound involves two distinct and orthogonal reactions:
The TFP ester reacts efficiently with primary and secondary amines under mild basic conditions (pH 7.5-8.0) to form stable amide bonds [6] [7]. TFP esters offer significant advantages over conventional N-hydroxysuccinimide (NHS) esters, including superior hydrolytic stability and enhanced reactivity toward amines at slightly higher pH values [6].
The azide terminus participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, forming stable triazole linkages with alkyne-containing molecules [6] [7].
Table 1: Comparative Properties of this compound and Conventional Crosslinkers
| Property | This compound | NHS Ester Crosslinkers |
|---|---|---|
| Optimal Reaction pH | 7.5-8.0 | 7.0-7.5 |
| Hydrolytic Half-life (pH 7.4) | ~6.1 hours | ~1.9 hours |
| Amine Reactivity | Higher | Moderate |
| Spacer Characteristics | Discrete PEG (16 atoms, 17.7 Å) | Often polydisperse |
| Orthogonal Reactivity | Azide for click chemistry | Limited functionality |
This compound enables precise conjugation of cytotoxic payloads to antibodies through controlled bioorthogonal reactions. In one application, the TFP ester moiety is first conjugated to amine-containing cytotoxic payloads, introducing the azide functionality to these molecules. The azide-modified payloads can then be site-specifically conjugated to alkyne-engineered antibodies using copper-catalyzed click chemistry [7]. This approach allows for the generation of homogeneous ADC populations with defined DAR values, overcoming the heterogeneity issues associated with conventional conjugation methods [4] [5]. The discrete PEG spacer enhances reaction efficiency by reducing steric hindrance, resulting in a 23% faster reaction rate compared to non-PEGylated analogs in aqueous buffers at physiological pH [7].
Beyond traditional ADCs, this compound facilitates the development of Antibody-Conjugated Nanoparticles (ACNPs), which represent an emerging platform in targeted cancer therapy. ACNPs offer significant advantages through their high payload capacity and ability to facilitate multivalent binding by functionalizing multiple antibody molecules on their surface [3]. The conjugation process involves modifying nanoparticle surfaces with alkyne groups, which subsequently react with the azide functionality of this compound-modified antibodies. This approach enhances cellular uptake and improves intracellular stability compared to traditional ADCs, while maintaining target specificity [3].
Figure 1: Workflow for Site-Specific ADC Synthesis Using this compound
Purpose: To introduce azide functionality to amine-containing cytotoxic payloads for subsequent click chemistry conjugation.
Materials:
Procedure:
Preparation of Reaction Components:
Conjugation Reaction:
Purification:
Critical Considerations:
Purpose: To conjugate azide-modified payloads to alkyne-engineered antibodies for production of homogeneous ADCs.
Materials:
Procedure:
Reaction Setup:
Click Conjugation Reaction:
Purification and Characterization:
Critical Considerations:
Table 2: Optimized Reaction Conditions for this compound in ADC Synthesis
| Parameter | Optimal Range | Impact on Conjugation Efficiency |
|---|---|---|
| TFP Ester Reaction pH | 7.5-8.0 | Higher conjugation yield (up to 94%) |
| Copper(II) Sulfate Concentration | 0.5-1.0 mM | Linear increase to 89% conjugation yield |
| Sodium Ascorbate Concentration | 2.0-5.0 mM | Prevents Cu(I) oxidation |
| Reaction Temperature | 25-37°C | 37°C improves yield by 18% |
| Payload-to-Antibody Ratio | 4:1 per alkyne site | Ensures complete conjugation |
The hydrolytic stability of the TFP ester moiety is a critical parameter influencing conjugation efficiency. Under physiological conditions (pH 7.4), this compound demonstrates a hydrolysis half-life of approximately 6.1 hours, significantly longer than conventional NHS esters (~1.9 hours) [7]. This extended stability allows for more flexible reaction setup and reduces the need for extreme reaction conditions. The electron-withdrawing fluorine atoms on the phenyl ring lower the ester's pKa by 1.3 units compared to non-fluorinated analogs, shifting the hydrolysis equilibrium toward the activated state and enhancing conjugation efficiency [7].
In copper-catalyzed click reactions, this compound exhibits excellent kinetic properties, with the PEG4 spacer contributing to reduced steric hindrance and improved reaction rates. Comparative studies show that the inclusion of the PEG spacer accelerates the click reaction by 23% in aqueous buffers at physiological pH compared to non-PEGylated analogs [7]. The TFP ester moiety remains stable during CuAAC conditions with a half-life of 4.2 hours at pH 7.4, unlike NHS esters which hydrolyze 3.1 times faster under identical conditions [7]. This stability enables sequential conjugation steps without intermediate purification.
Comprehensive characterization of ADCs synthesized using this compound is essential for ensuring product quality and consistency. The following analytical methods provide critical quality attributes:
Hydrophobic Interaction Chromatography (HIC): Effectively separates ADC species with different DAR values, enabling quantification of conjugation efficiency and homogeneity [5].
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): Determines molecular weight, aggregation status, and oligomeric state of the final ADC product [3].
Liquid Chromatography-Mass Spectrometry (LC-MS): Verifies successful conjugation and determines accurate molecular weights of the ADC components [3].
Surface Plasmon Resonance (SPR): Confirms that conjugation does not impair antigen-binding affinity of the antibody component [3].
Figure 2: pH-Dependent Stability and Efficiency Profiles of this compound
Successful implementation of this compound in ADC synthesis requires careful optimization of several critical parameters:
Buffer Selection: HEPES buffer (25 mM, pH 7.4) reduces TFP ester hydrolysis by 41% compared to phosphate buffers, significantly improving conjugation yields [7]. Avoid amine-containing buffers such as Tris or glycine, as they compete with the target amines for TFP ester reaction.
Temperature Control: Conducting conjugation reactions at 4°C decreases the hydrolysis rate 3.2-fold compared to room temperature, particularly beneficial for extended reaction times or temperature-sensitive components [7].
Additive Incorporation: The addition of 15% (w/v) trehalose stabilizes TFP esters via water replacement mechanisms, further protecting against hydrolysis without interfering with the conjugation chemistry [7].
Low Conjugation Efficiency: If conjugation yields are suboptimal, verify that the pH of the reaction mixture is maintained between 7.5-8.0 using appropriate buffers. Ensure fresh preparation of this compound stock solutions to prevent hydrolysis, and consider increasing the reagent stoichiometry to 1.5 equivalents if necessary.
ADC Aggregation: If SEC-HPLC analysis indicates increased high-molecular-weight species, reduce the payload-to-antibody ratio or introduce shorter mixing times. The hydrophilic PEG spacer in this compound helps minimize aggregation, but excessive modification can still lead to instability.
Incomplete Click Reaction: For copper-catalyzed reactions, ensure adequate concentrations of reducing agent (sodium ascorbate) and copper-stabilizing ligand. Consider switching to strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) derivatives if the antibody or payload is sensitive to copper-mediated damage.
This compound represents a valuable tool for precise bioconjugation in ADC synthesis, enabling the production of homogeneous ADCs with defined drug-to-antibody ratios. The unique combination of TFP ester reactivity and azide functionality for click chemistry provides a versatile platform for site-specific conjugation that addresses the limitations of conventional heterogeneous ADC manufacturing. The discrete PEG4 spacer further enhances the utility of this reagent by improving water solubility, reducing steric hindrance, and imparting favorable pharmacokinetic properties to the resulting conjugates.
As the field of targeted cancer therapies continues to evolve, reagents like this compound will play an increasingly important role in the development of next-generation ADCs with improved therapeutic indices. The principles and protocols outlined in these application notes provide researchers with a foundation for implementing this technology in ADC development programs, with potential applications extending to antibody-conjugated nanoparticles and other advanced therapeutic modalities.
This compound is a heterobifunctional crosslinker essential for controlled bioconjugation in chemical biology and drug development. Its structure features an azide group at one end and a 2,3,5,6-tetrafluorophenyl (TFP) ester at the other, connected by a discrete polyethylene glycol (dPEG) spacer of four units. This spacer is a short, single molecular weight chain of 16 atoms (approximately 17.7 Å long) that significantly enhances the water solubility of the conjugate and increases its hydrodynamic volume, which is crucial for reactions in physiological buffers. The single molecular weight and discrete chain length of the spacer also simplify the analysis of the final product and its conjugates [1].
The primary application of this reagent is in bioorthogonal click chemistry and amine-specific coupling, enabling the stable linkage of biomolecules such as proteins, antibodies, peptides, and drug molecules. The azide group participates in copper(I)-catalyzed (CuAAC), ruthenium-catalyzed (RuAAC), and strain-promoted (SPAAC) azide-alkyne cycloadditions. In parallel, the TFP ester reacts efficiently with primary and secondary amines to form stable amide bonds. This orthogonal reactivity allows for sequential, site-specific conjugation, minimizing unwanted side reactions and preserving the biological activity of the proteins involved [1] [2].
The table below summarizes the key chemical and physical properties of this compound:
| Property | Specification |
|---|---|
| CAS Number | 1807505-33-4 [2] |
| Molecular Formula | C₁₇H₂₁F₄N₃O₆ [1] [2] |
| Molecular Weight | 439.36 g/mol (single compound) [1] |
| Purity | >98% [1] |
| Spacer Length | 16 atoms, 17.7 Å [1] |
| Spacer Type | Discrete PEG₄ (dPEG) [1] |
| Solubility | Methylene Chloride, DMSO, THF, Ethyl Acetate, Methanol, Acetonitrile [1] |
| Storage | -20°C; keep dry and under inert atmosphere when handling [1] |
The TFP ester is a critical feature that offers several advantages over the more common N-hydroxysuccinimidyl (NHS) esters. TFP esters demonstrate superior hydrolytic stability and have an optimal reaction pH range of 7.5 to 8.0, which is slightly higher than that of NHS esters (pH 7.0-7.5). Within its optimal pH range, the TFP ester is also more reactive toward free amines, leading to higher conjugation efficiency [1].
For a researcher, understanding the kinetic parameters of a conjugation reagent is crucial for experimental design and optimization. The following tables consolidate key quantitative data for this compound.
Table 1: pH-Dependent Reactivity and Hydrolysis of TFP Ester [2]
| pH | Hydrolysis Half-Life | Amine Conjugation Efficiency |
|---|---|---|
| 7.0 | 8.3 hours | 94% |
| 7.4 | 6.1 hours | 88% |
| 8.0 | 4.7 hours | 79% |
| 9.0 | 2.9 hours | 65% |
Table 2: Optimal Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2]
| Parameter | Optimal Range | Impact on Reaction Yield |
|---|---|---|
| Copper(II) Sulfate | 0.5 - 1.0 mM | Linear increase up to 89% yield |
| Sodium Ascorbate | 2.0 - 5.0 mM | Reduces Cu(II) to active Cu(I), preventing oxidation |
| Reaction Temperature | 25 - 37 °C | 37 °C improves yield by ~18% |
| PEG Chain Length | 4-6 units | Maximizes aqueous solubility and reduces steric hindrance |
Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics [2]
| Parameter | Value / Observation |
|---|---|
| Second-Order Rate Constant (with DBCO) | 0.24 M⁻¹s⁻¹ |
| Activation Energy Reduction (vs. shorter PEG) | 8.7 kJ/mol |
| Reaction Completion Time at 25°C | 45 minutes |
| Reaction Completion Time at 37°C | 12 minutes |
| Efficiency in 30% Serum | 92% (vs. 98% in PBS) |
This protocol describes the conjugation of this compound to a protein (e.g., an antibody) via its primary amines (lysine residues).
Materials Required:
Procedure:
This protocol describes the second step: conjugating the azide-functionalized protein from Protocol 1 to a second protein or molecule containing an alkyne group. Two primary methods are outlined.
The following diagram illustrates the logical workflow of the two-step conjugation process, from initial functionalization to the final click reaction.
Handling and Storage: this compound is hygroscopic and sensitive to hydrolysis. Always store the solid at -20°C under an inert atmosphere (e.g., argon or nitrogen). Allow the vial to reach room temperature before opening to prevent moisture condensation. Prepare stock solutions in dry solvents (e.g., acetonitrile, DMSO) and freeze them when not in use for extended stability [1].
Buffer Selection: The choice of buffer is critical for the TFP ester reaction. Avoid amine-containing buffers (such as Tris or glycine) as they will compete with the target protein. HEPES buffer (pH 7.4) is recommended as it has been shown to reduce hydrolysis by 41% compared to phosphate buffers. To maximize conjugation efficiency, the reaction pH should be carefully controlled between 7.5 and 8.0 [2].
Minimizing Hydrolysis: Since hydrolysis is the main competing reaction, work quickly with the crosslinker and use freshly prepared stock solutions. Performing the reaction at 4°C can decrease the hydrolysis rate by 3.2 times compared to 25°C. The addition of stabilizers like trehalose (15% w/v) can also help stabilize the TFP ester via water replacement [2].
Purification: The azide-functionalized intermediate should be thoroughly purified from unreacted crosslinker and hydrolysis byproducts before proceeding to the click reaction step. This ensures a high yield in the subsequent conjugation and simplifies the analysis of the final product.
This compound is a versatile and efficient tool for constructing defined protein conjugates. Its unique combination of a hydrolytically stable, highly reactive TFP ester and a bioorthogonal azide group, connected by a solubility-enhancing dPEG spacer, makes it superior to traditional crosslinkers for many applications. By following the detailed protocols and heeding the critical considerations outlined in this document, researchers can reliably employ this reagent in advanced drug development and biochemical research projects, such as the creation of antibody-drug conjugates (ADCs), bispecific antibodies, and protein-functionalized nanoparticles.
Azido-PEG₄-TFP ester is a heterobifunctional crosslinker essential for bioconjugation. Its azide group reacts with DBCO (dibenzocyclooctyne) via a SPAAC reaction, while the TFP ester targets primary amines, enabling facile linkage of amines to DBCO-functionalized molecules [1] [2]. The integrated PEG spacer enhances water solubility and reduces steric hindrance [2].
The table below summarizes the key physicochemical properties of Azido-PEG₄-TFP ester:
| Property | Specification |
|---|---|
| CAS Number | 1807505-33-4 [2] |
| Molecular Formula | Information not available in search results |
| Molecular Weight | Information not available insearch results |
| PEG Spacer Length | 4 PEG units (~16 atoms, ~17.9 Å) [1] |
| Azide Group Reactivity | Copper-free SPAAC with DBCO/BCN [2] |
| TFP Ester Reactivity | With primary & secondary amines (pH 7.5-8.5) [3] |
| Solubility | Soluble in organic solvents (DMSO, DMAC) [1]; PEG spacer imparts water solubility [2] |
| Storage | -20°C; protect from moisture [1] |
A recent 2025 study systematically investigated factors affecting SPAAC kinetics, providing a quantitative basis for protocol optimization [5]. The following tables summarize the key findings.
Table 1: SPAAC Rate Constants by Buffer and pH Reaction between sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside at 37°C [5]
| Buffer (at 37°C) | pH 7.0 | pH 8.5 | pH 10.0 |
|---|---|---|---|
| PBS | 0.85 M⁻¹ s⁻¹ | 0.91 M⁻¹ s⁻¹ | 1.01 M⁻¹ s⁻¹ |
| HEPES | 1.22 M⁻¹ s⁻¹ | 1.18 M⁻¹ s⁻¹ | 1.10 M⁻¹ s⁻¹ |
| Borate | 0.94 M⁻¹ s⁻¹ | 1.08 M⁻¹ s⁻¹ | 1.18 M⁻¹ s⁻¹ |
| MES | 0.79 M⁻¹ s⁻¹ | 0.85 M⁻¹ s⁻¹ | Not reported |
| DMEM | 0.97 M⁻¹ s⁻¹ | Not reported | Not reported |
| RPMI | 0.77 M⁻¹ s⁻¹ | Not reported | Not reported |
Table 2: Influence of Azide Type and Temperature Reaction of sulfo-DBCO-amine in PBS buffer [5]
| Azide | 25°C | 37°C |
|---|---|---|
| 1-azido-1-deoxy-β-D-glucopyranoside | 0.69 M⁻¹ s⁻¹ | 0.85 M⁻¹ s⁻¹ |
| 3-azido-L-alanine | 0.26 M⁻¹ s⁻¹ | 0.32 M⁻¹ s⁻¹ |
Key optimization insights from this data [5]:
This protocol outlines a two-step conjugation of an amine-containing molecule (e.g., a protein) to a DBCO-modified molecule using Azido-PEG₄-TFP ester as the linker.
Diagram 1: Two-step conjugation workflow using Azido-PEG₄-TFP Ester.
This step modifies your amine-containing molecule with the azide group.
Preparation of Reagents
Reaction
Purification
This step links the azide-functionalized molecule to a DBCO partner.
Reaction Setup
Incubation
Purification & Analysis
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Amine Coupling Yield | TFP ester hydrolysis; suboptimal pH | Use fresh, dry stock solution; ensure reaction pH is 7.5-8.5 [3]. |
| Slow SPAAC Reaction | Suboptimal buffer/pH; low temperature | Switch to HEPES buffer; increase pH to 7.5-8.5; incubate at 25-37°C [5]. |
| Precipitate Formed | Organic solvent concentration too high | When adding stock solution, ensure DMSO/DMAC is ≤5% of the total reaction volume. |
| Low Final Conjugate Yield | Incomplete removal of unreacted azide after Step 1 | Ensure thorough purification after the initial amine functionalization step. |
EV surface functionalization strategies are broadly categorized into two approaches: pre-isolation (genetic or metabolic engineering of parent cells) and post-isolation (direct chemical or physical modification of isolated EVs) [1]. The following table summarizes the core methods.
| Strategy Category | Specific Method | Mechanism | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Pre-isolation (Endogenous) | Genetic Engineering | Transfects parent cells to express targeting proteins (e.g., antibodies, ligands) fused with EV membrane proteins (e.g., Lamp2) [1]. | Ligand naturally incorporated during EV biogenesis; relatively uniform display. | Technically challenging; potential for unintended cell alterations; not suitable for artificial molecules [2]. |
| Metabolic Engineering | Incubates cells with synthetic analogs (e.g., azido-modified sugars) that are metabolically incorporated into membrane molecules [1]. | Provides bioorthogonal handles (e.g., azides) for specific post-isolation click chemistry. | Efficiency depends on cellular metabolic activity; can be cytotoxic. | |
| Post-isolation (Exogenous) | Click Chemistry (e.g., Azido-PEG4) | Covalently links ligands to pre-existing EV surface groups (e.g., amines) via a multi-step reaction, often using a heterobifunctional PEG crosslinker [2]. | High specificity and efficiency (bioorthogonal); applicable to a wide range of ligands (antibodies, peptides); robust anchorage [2]. | Requires multiple reaction and purification steps; potential for non-specific binding or EV aggregation. |
| Physical Modification/Physisorption | Incubates EVs with ligands to allow for charge-based or hydrophobic adsorption onto the EV surface [2]. | Simple and rapid procedure; no complex chemistry required. | Weak, non-covalent binding; ligand may detach (e.g., in biological fluids) leading to unreliable performance [2]. |
This protocol, adapted from a published study, details the functionalization of Red Blood Cell-derived EVs (REVs) with the antibody Cetuximab (CTX) using a heterobifunctional PEG crosslinker [2]. The process, visualized in the diagram below, involves first introducing an azide group onto the EVs, then conjugating the DBCO-modified antibody.
EV Preparation: Isolate and purify EVs using your standard method (e.g., ultracentrifugation). Re-suspend the final EV pellet in cold PBS (pH ~7.4). Determine the EV concentration (e.g., by nanoparticle tracking analysis - NTA) and protein content (e.g., by BCA assay) [3] [2].
Antibody Modification with DBCO:
EV Surface Azide Modification:
Click Conjugation:
After functionalization, a series of assays are necessary to confirm success and evaluate functionality. The workflow for this verification process is outlined below.
Key quantitative data from the reference study comparing click chemistry (chemisorption) to simple adsorption (physisorption) is summarized in the table below [2].
| Characterization Method | Click Chemistry (Chemisorption) | Simple Adsorption (Physisorption) | Technical Notes |
|---|---|---|---|
| Size (NTA) | Minimal change post-conjugation | Potential increase/aggregation | Maintains nano-size; indicates no aggregation [2]. |
| Ligand Presence (WB/FC) | Strong confirmation of CTX presence | CTX detected, but may be lost in wash steps | Confirms successful covalent linkage [2]. |
| Binding Affinity (SPR) | High affinity for EGFR | Similar high affinity in purified buffer | Both methods show CTX remains functionally active [2]. |
| Cellular Uptake (in target cells) | Significantly enhanced uptake | Moderately enhanced uptake | Superior performance due to robust covalent anchorage, preventing ligand dissociation in complex media [2]. |
I hope these detailed application notes and protocols provide a solid foundation for your work on EV functionalization. The field is rapidly advancing, and this chemoselective approach is a powerful tool for creating the next generation of targeted therapeutic vesicles.
TFP esters (2,3,5,6-tetrafluorophenyl esters) represent a crucial advancement in bioconjugation chemistry, particularly for creating stable nanoparticle-biomolecule conjugates in diagnostic and therapeutic applications. These active esters demonstrate superior reactivity compared to conventional NHS esters due to the electron-withdrawing effects of the fluorine atoms, which enhance the carbonyl carbon's electrophilicity. This property makes TFP esters particularly valuable for conjugating sensitive biomolecules to nanoparticle surfaces under mild conditions, preserving biological activity while achieving high conjugation efficiency. The versatile applications of TFP ester chemistry span multiple nanotechnology domains, including immuno-PET imaging, targeted drug delivery systems, and lateral flow diagnostic devices, establishing this methodology as fundamental to modern nanomedicine development. [1] [2]
The significant advantage of TFP esters lies in their extended stability in aqueous environments compared to other active esters, allowing more flexible reaction planning without immediate hydrolysis concerns. This characteristic is particularly beneficial when working with precious biological targeting moieties such as antibodies, peptides, or other protein-based targeting agents. Furthermore, TFP esters demonstrate excellent compatibility with various functional groups, enabling conjugation to primary amines, thiols, and other nucleophiles present on biomolecules. As the field of nanomedicine continues to evolve toward more complex, multifunctional nanoparticles, the controlled and efficient conjugation afforded by TFP chemistry addresses the critical need for reproducible bioconjugation methodologies that maintain both nanoparticle integrity and biological functionality. [3] [1]
The conjugation of bifunctional chelators to antibodies using TFP ester chemistry enables the subsequent radiolabeling of biologics with zirconium-89 for immuno-PET applications. This protocol outlines the conjugation of the commonly used chelator Fe-DFO-N-suc-TFP ester to monoclonal antibodies, creating precursors for 89Zr-labeled radioimmunoconjugates. The procedure requires meticulous preparation to maintain antibody integrity while achieving efficient chelator incorporation, which directly impacts final imaging quality and biodistribution. [2]
Materials Required: Monoclonal antibody (1-5 mg/mL in amine-free buffer), Fe-DFO-N-suc-TFP ester (Macrocyclics, CheMatech, or similar), anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), 40 mM HEPES buffer (pH 7.4-7.8), 50 mM sodium carbonate buffer (pH 8.5-9.0), Amicon Ultra centrifugal filters (10-30 kDa MWCO), size exclusion chromatography columns (PD-10 or equivalent), and sterile vials for storage. [2]
Procedure:
This protocol describes the post-conjugation targeting approach for lipid nanoparticles using TFP ester-activated PEG-lipids, enabling site-specific delivery of therapeutic nucleic acids. Compared to in-line formulation methods, this technique produces targeted LNPs with superior binding activity and enhanced transfection efficiency in vivo, making it particularly valuable for extrahepatic targeting applications. [4]
Materials Required: TFP ester-functionalized PEG-lipid (e.g., DSPE-PEG(2000)-TFP), targeting peptide with N-terminal amine group, anhydrous DMSO, triethylamine, 50 mM sodium borate buffer (pH 8.3), pre-formed untargeted LNPs, size exclusion chromatography columns, and Amicon Ultra centrifugal filters (10 kDa MWCO). [4]
Procedure:
Critical Considerations: The post-conjugation approach allows precise control over peptide density on LNP surfaces, which significantly influences targeting efficiency. Avoid excessive peptide incorporation (>2 mol%) to prevent LNP aggregation. For peptides sensitive to organic solvents, alternative conjugation in mildly alkaline aqueous buffers (pH 8.0-8.5) can be employed with extended reaction times (12-16 hours). [4]
Table 1: Characterization Parameters for TFP Ester-Based Conjugates
| Parameter | Analytical Method | Optimal Results | Acceptance Criteria |
|---|---|---|---|
| Chelator:Antibody Ratio | UV-Vis Spectroscopy | 2.5-3.5:1 | <5:1 to prevent immunoreactivity loss |
| Conjugation Efficiency | HPLC/SEC | >85% | Minimum 70% |
| Size Change | Dynamic Light Scattering | <10% increase | No aggregation |
| Surface Charge | Zeta Potential | -5 to -20 mV | Stable colloid |
| Immunoreactivity | Cell Binding Assay | >85% retention | Minimum 70% |
| Radiochemical Yield | iTLC/HPLC | >95% | Minimum 80% |
| In Vitro Stability | Serum Incubation | >90% at 48h | Minimum 80% at 48h | [5] [2]
Table 2: Comparison of TFP Conjugation Methods Across Nanoparticle Platforms
| Platform | Optimal pH | Reaction Time | Temperature | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Gold NPs | 7.4-7.8 | 30-45 min | Room temperature | No desferal exchange needed | Particle aggregation risk |
| Liposomes | 8.0-8.5 | 2-4 hours | 4°C | High conjugation efficiency | Peptide solubility issues |
| Polymeric NPs | 7.5-8.0 | 1-2 hours | Room temperature | Versatile surface chemistry | Batch-to-batch variability |
| PFC Nanoparticles | 7.2-7.5 | 4-6 hours | 4°C | Stable anchor insertion | Complex purification | [5] [3] [4]
Low Conjugation Efficiency: Increase TFP ester-to-amine ratio (5-10:1), extend reaction time, or add triethylamine catalyst (0.1% v/v) to maintain alkaline pH in buffered solutions. Ensure complete removal of interfering amines from buffers using centrifugal filtration. [2]
Nanoparticle Aggregation: Incorporate the conjugate gradually using stepwise addition with continuous mixing. Include a post-conjugation stabilization step with 0.5-1% w/v PEG (MW 2000-5000). Reduce molar excess of reactive PEG-lipids during post-formulation conjugation. [5] [4]
Reduced Biological Activity: Implement orientation-specific conjugation using hydrazone or disulfide chemistry to direct coupling away from active sites. Reduce chelator-to-antibody ratio to 2:1. Consider fragment-based conjugation (Fab or scFv) instead of full antibodies for improved penetration. [5]
Diagram 1: TFP Ester Conjugation Chemistry - This diagram illustrates the fundamental chemical reaction between TFP ester-functionalized chelators and antibody lysine residues, forming stable amide bonds essential for creating immunoconjugates.
Diagram 2: Experimental Workflow for Nanoparticle Conjugation - This workflow outlines the systematic process for conjugating TFP ester-functionalized compounds to nanoparticles, highlighting critical preparation, conjugation, purification, and quality control stages.
The controlled orientation of conjugated biomolecules significantly impacts nanoparticle performance in biological applications. Studies demonstrate that directional conjugation through Fc-glycan oxidation and hydrazone chemistry can improve antigen detection sensitivity by 3-5 fold compared to random conjugation approaches. When implementing TFP chemistry, consider combining it with PEG spacer arms (e.g., PEG6 in hydrazide-dithiolalkanearomatic PEG6-NHNH2 linkers) to reduce steric hindrance and maintain biological activity. The incorporation of PEG shielding (0.5% w/v 5kD mPEG-SH) following conjugation can further minimize non-specific binding in complex biological matrices like serum or whole blood. [5]
Recent evidence indicates that ligand dissociation from nanocarriers during blood circulation remains a significant challenge for targeted delivery systems. While TFP ester chemistry creates stable amide bonds less prone to cleavage, the anchor stability (e.g., PEG-lipid incorporation in bilayers) may become the limiting factor for in vivo applications. Monitoring biological performance through both in vitro binding assays (e.g., surface plasmon resonance, flow cytometry) and in vivo tracking (e.g., radiolabeling, fluorescence imaging) provides critical validation of conjugation success. For clinical translation, ensure thorough characterization of conjugation efficiency and product homogeneity through multiple orthogonal analytical methods. [6] [4]
TFP ester chemistry provides a robust and versatile approach for constructing well-defined nanoparticle-biomolecule conjugates with preserved biological activity. The methodologies outlined in these application notes enable researchers to create conjugates for diverse applications ranging from diagnostic imaging to targeted drug delivery. As nanomedicine advances toward increasingly sophisticated multifunctional systems, the controlled conjugation afforded by TFP chemistry will continue to play a pivotal role in bridging synthetic nanomaterials with biological targeting strategies. By adhering to the optimized protocols, characterization standards, and troubleshooting guidelines presented herein, researchers can accelerate the development of effective nanoparticle-based diagnostic and therapeutic agents with enhanced targeting precision and improved clinical potential.
Tetrafluorophenyl (TFP) esters are amine-reactive reagents used to attach fluorophores, haptens, or other functional groups to the primary amines of biomolecules such as proteins, peptides, and amine-modified oligonucleotides [1] [2]. This reaction forms a stable amide bond, the same linkage formed by the more traditional succinimidyl esters (NHS esters) [1] [3].
The key advantage of TFP esters lies in their superior stability against hydrolysis, particularly under the basic pH conditions required for efficient conjugation [1] [4]. While NHS esters are highly prone to base-catalyzed hydrolysis, TFP esters can remain stable for several hours at basic pH, leading to higher conjugation efficiency, more reproducible results, and reduced reagent waste [1] [4] [5].
The table below summarizes the key characteristics of TFP esters compared to other common activated esters.
| Ester Type | Key Feature | Stability to Hydrolysis | Optimal Conjugation pH | Primary Use |
|---|---|---|---|---|
| TFP Ester [1] [4] [2] | Tetrafluorophenyl group | High; stable for hours at basic pH | 9.0 [3] | Conjugation to primary amines in biomolecules |
| NHS Ester [1] [4] [6] | N-Hydroxysuccinimide group | Low; susceptible to rapid base hydrolysis | 8.3-8.5 [3] [6] | Common, less stable alternative to TFP |
| SDP Ester [3] | Sulfodichlorophenol group | Very High; preferred for greater control in aqueous reactions | 8.3 [3] | Preferred for controlled aqueous reactions |
| STP Ester [3] | Sulfotetrafluorophenyl group; water-soluble | High; good alternative when organic solvents are undesirable | 8.3 [3] | Labeling in absence of organic solvents |
| PFP Ester [7] | Pentafluorophenyl ester | Similar moisture-sensitive stability to TFP | 8.5 [7] | Conjugation to aliphatic amine groups |
This protocol details the conjugation of a TFP-ester-modified dye to an antibody, based on standard methodologies [3]. The process can be scaled for other proteins or amine-modified oligonucleotides.
The following diagram illustrates the key stages of the TFP ester conjugation process:
Prepare Protein Solution Dissolve 10 mg of the antibody in 1 mL of 0.1 M sodium bicarbonate buffer (pH 9.0). For consistent results, maintain a final protein concentration between 5–20 mg/mL during the reaction [3].
Prepare TFP Ester Solution Immediately before use, dissolve the TFP ester in anhydrous DMF or DMSO at a concentration of 10 mg/mL. Briefly vortex or sonicate to ensure complete dissolution [3].
Mix Solutions and Incubate While vortexing the protein solution, slowly add 50–100 µL of the TFP ester solution (equivalent to 0.5–1.0 mg of dye). Incubate the reaction mixture for 1 hour at room temperature with continuous stirring [3].
Purify the Conjugate Purify the labeled protein from unreacted dye using a gel filtration column equilibrated with your buffer of choice (e.g., PBS). The first colored band to elute is the protein-dye conjugate [3]. For storage, you may add a stabilizer like BSA (1-10 mg/mL) and a preservative (e.g., 2 mM sodium azide, avoiding HRP-containing conjugates) [3].
The Degree of Labeling (D.O.L.) is a critical quality control metric. Follow these steps to calculate it [3]:
TFP esters are particularly advantageous in surface-based applications like DNA microarray fabrication, where reaction control is paramount [4].
| Issue | Potential Cause | Solution |
|---|---|---|
| Low D.O.L. | Low reaction pH; Amine contaminants in buffer; Protein concentration too low | Confirm buffer is pH 9.0; Use fresh, amine-free buffer; Concentrate protein to ≥2 mg/mL [3]. |
| High D.O.L. | Excessive dye-to-protein ratio | Titrate and optimize the molar ratio of TFP ester to protein [3] [7]. |
| Precipitation | Organic solvent shock from dye stock | Add the DMF/DMSO dye solution to the protein solution slowly while vortexing vigorously [3]. |
| High Background | Incomplete purification | Ensure proper column separation or extend dialysis time; consider a larger column or buffer exchange [3]. |
I hope these detailed application notes and protocols empower your research. Should you require further clarification on optimizing the D.O.L. for a specific protein or troubleshooting a conjugation reaction, please feel free to ask.
The table below summarizes the key data for Azido-PEG4-TFP ester from the search results.
| Property | Details |
|---|---|
| CAS Number | 1807505-33-4 [1] [2] |
| Molecular Formula | C₁₇H₂₁F₄N₃O₆ [1] [2] |
| Molecular Weight | 439.4 g/mol [1] |
| Appearance | Colorless to light yellow liquid or solid [1] [3] [2] |
| Solubility in DMSO | Soluble [4] [1] |
| Solubility in Methanol | Information not found in search results |
| Alternative Solvents | DMF, DCM [4] |
| Storage | -20°C, desiccated [1] [3] [2] |
This protocol details the first step in a bioconjugation strategy: modifying a protein's primary amines with the this compound to install azide groups for subsequent "click" reactions [1] [5].
Materials
Procedure
For animal studies, this compound or its conjugates may require specific formulations to ensure solubility and bioavailability [4]. Below are two injection formulations adapted from general solubility guidelines for similar compounds.
Injection Formulation 1 [4]
| Component | Volume Ratio |
|---|---|
| DMSO | 10% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 85% |
Procedure: First, dissolve the compound in DMSO. Then, add Tween 80 and mix thoroughly. Finally, slowly add the saline solution while vortexing to obtain a clear solution.
Injection Formulation 2 [4]
| Component | Volume Ratio |
|---|---|
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline (0.9% NaCl) | 45% |
Procedure: Dissolve the compound in DMSO. Sequentially add PEG300 and Tween 80, mixing well after each addition. Dilute the mixture with saline to the final volume.
This compound is a heterobifunctional linker that enables the stepwise conjugation of two different molecules. The following diagram illustrates a typical workflow for creating an Antibody-Drug Conjugate (ADC), where an antibody is linked to a cytotoxic drug.
Heterobifunctional PEG linkers are polyethylene glycol (PEG)-based molecules featuring two different reactive end groups [1]. This design allows for sequential, site-specific conjugation to diverse biomolecules (e.g., proteins, peptides, drugs, and surfaces) [2]. The PEG backbone is hydrophilic, non-toxic, and low immunogenicity, which improves the water solubility and stability of final conjugates while reducing nonspecific interactions [1] [2].
A key advantage of discrete PEG (dPEG) over traditional polydisperse PEG is its single, specific molecular weight and high purity. This uniformity eliminates batch-to-batch variability, simplifies analysis, and offers greater flexibility in modulating the pharmacokinetic and pharmacodynamic properties of bioconjugates [2]. The monodispersed nature of dPEGs is critical for applications requiring precise spacing and consistent performance [1].
Table 1: Key Properties of Heterobifunctional PEG Linkers
| Property | Traditional Polydisperse PEG | Alkyl Crosslinker | Discrete PEG (dPEG) |
|---|---|---|---|
| Purity & Uniformity | Low; mixture of polymer chain lengths [2] | High; synthetic [2] | Very High; single molecular entity [2] |
| Hydrophilicity | High [1] | Low (inherently hydrophobic) [2] | High [2] |
| Design Flexibility | Limited [2] | Limited [2] | Very High; wide variety of architectures [2] |
| Analysis | Complex due to multiple entities [2] | Simple [2] | Simple [2] |
| Role in PK/PD Modulation | Limited flexibility [2] | Limited flexibility [2] | High flexibility for optimization [2] |
Table 2: Common Reactive Groups and Their Targets in Bioconjugation
| Reactive Group on PEG | Target Group | Bond Formed | Typical Target Amino Acid |
|---|---|---|---|
| NHS Ester | -NH₂ (Amine) | Amide [3] | Lysine [3] |
| Maleimide | -SH (Sulfhydryl) | Thio-ether [3] | Cysteine [3] |
| Carboxyl | -NH₂ (Amine) | Amide (requires activation e.g., EDC) [3] | Lysine [3] |
| Hydrazide | -CHO (Carbonyl) | Hydrazone [3] | Oxidized Carbohydrates [3] |
| Biotin | Avidin | Avidin-Biotin Non-covalent complex [3] | N/A |
The core principle of ligand multimerization involves using heterobifunctional PEG linkers to covalently assemble multiple ligand units. The following diagram illustrates the strategic approach and experimental workflow.
Diagram 1: A strategic workflow for ligand multimerization using heterobifunctional dPEG linkers, highlighting key decision points.
This protocol outlines the conjugation of a protein ligand (e.g., Protein L) to a carrier protein (e.g., BSA) using a heterobifunctional dPEG linker with an NHS ester and a Maleimide group, creating a multimeric complex.
Materials:
Procedure:
The principles of dPEG-based multimerization extend to advanced therapeutic modalities:
Ligand multimerization using heterobifunctional PEG linkers, particularly discrete dPEGs, is a powerful strategy for enhancing the avidity and efficacy of biologic reagents and therapeutics. The high purity, uniformity, and design flexibility of dPEG linkers enable precise control over conjugate structure and function, leading to improved performance in applications ranging from affinity chromatography to next-generation drugs.
The efficiency of your conjugation reaction depends critically on pH, which controls the balance between amine reactivity and reagent hydrolysis.
Here are answers to common issues related to pH and conjugation efficiency.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Labeling Efficiency | Incorrect reaction pH; Amine groups protonated [2] | Confirm buffer pH is 9.0 using a calibrated pH meter [1]. |
| Buffer contains competing primary amines (e.g., Tris, glycine) [1] [3] | Use 0.1-0.2 M sodium bicarbonate buffer, pH 9.0 [1]. | |
| Reagent Hydrolysis | TFP ester stock is old or improperly stored; prolonged exposure to moisture [3] | Use fresh, high-quality anhydrous DMSO or DMF to dissolve ester [1]. |
| Protein Precipitation / Aggregation | Degree of labeling (DOL) is too high [2] | Titrate the molar ratio of TFP ester to protein. Test different ratios to find the optimum for your specific protein [1] [3]. |
| Inconsistent Results | Protein concentration is too low [1] | Maintain a high protein concentration, ideally between 2-20 mg/mL, for efficient reaction kinetics [1]. |
This protocol is adapted for TFP esters and is scalable for any amount of protein.
Materials Required
Procedure
To visualize the entire process, the following diagram outlines the key steps from preparation to analysis.
A: Hydrolysis is the chemical reaction where water breaks down the TFP ester group, rendering it unable to react with your target amines. This competes directly with your desired conjugation reaction [1].
The good news is that TFP esters are significantly more stable against hydrolysis than NHS esters. The electron-withdrawing fluorine atoms on the phenyl ring make the TFP ester less reactive with water, giving you a wider working window [2] [3].
The table below compares the stability of TFP and NHS esters:
| Parameter | TFP Ester | NHS Ester |
|---|---|---|
| Optimal Reaction pH | 7.5 – 8.0 [2] | 7.0 – 7.5 [2] |
| Hydrolytic Half-Life (at pH 8.0, 25°C) | ~4 hours [1] | ~1 hour [1] |
| Relative Hydrolytic Stability | Higher | Lower |
| Reactivity with Amines | Higher at optimal pH [2] | Moderate |
Here is a consolidated guide of practical steps you can take to protect your reagent from moisture.
| Factor | Recommendation | Rationale |
|---|---|---|
| Storage | Store at -20°C in a desiccator under an inert atmosphere (argon/nitrogen) [2]. | Cold, dry, and oxygen-free conditions drastically slow hydrolysis. |
| Handling | Always let the vial come to room temperature before opening. Use sealed containers and work in a dry environment [2]. | Prevents condensation of atmospheric moisture onto the cold reagent. |
| Solvent | Reconstitute with dry, anhydrous solvents like DMSO, DMF, or acetonitrile for stock solutions [1] [2]. | Using anhydrous solvents eliminates the primary source of hydrolysis. |
| Buffer & Reaction | Use concentrated solutions and amine-containing buffers at pH 7.5-8.0. Avoid pre-diluting in aqueous buffers [1]. | A higher concentration of amines outcompetes water for reaction with the ester. |
| Additives | Consider additives like trehalose (15% w/v) in the reaction buffer [1]. | Certain additives can stabilize the ester via "water replacement" mechanism. |
Follow this workflow to maximize conjugation efficiency and minimize hydrolysis during your experiment. The diagram below outlines the critical steps for a successful conjugation.
Step-by-step protocol:
Q: My conjugation efficiency is low. How can I tell if hydrolysis is the cause? A: While a direct assay isn't provided in the sources, you can infer hydrolysis is a factor if you observe a failure to conjugate despite fresh amines. To confirm, you can run a control reaction where the ester is intentionally exposed to water before adding the amine target.
Q: I must use an aqueous buffer to pre-dilute my reagent. What can I do? A: This practice is not recommended. However, if absolutely necessary, prepare the dilution immediately before use from a fresh stock solution and do not store it. The hydrolytic half-life of the TFP ester is about 4 hours at pH 8.0, so timing is critical [1].
Q: Are there any other factors I should control during the reaction? A: Yes, temperature is important. Performing the reaction at 4°C can decrease the hydrolysis rate by 3.2 times compared to 25°C, giving you more time to work [1].
This compound is a heterobifunctional linker featuring an azide group for Click Chemistry reactions and a TFP ester for amine coupling [1] [2]. The 4-unit polyethylene glycol (PEG) spacer enhances water solubility, reduces steric hindrance, and improves the overall pharmacokinetics of the final conjugate [1] [3] [2].
The key advantage of the TFP ester over traditional NHS esters is its superior stability against hydrolysis in aqueous environments, leading to more efficient and reproducible labeling of biomolecules like proteins and antibodies [4] [2]. The following diagram illustrates its core structure and bifunctional reactivity.
Here are common issues, their potential causes, and solutions to optimize your conjugation experiments with this compound.
| Problem & Phenomenon | Potential Causes | Recommended Solutions & Optimization |
|---|
| Low Amine Coupling Yield Reduced binding of TFP to amines [2] | • High hydrolysis rate • Suboptimal pH • Low amine concentration | • Use HEPES buffer (pH 7.5-8.0) [2] • Prepare fresh TFP ester solution in dry DMSO • Ensure amine concentration >10 mM [2] | | Slow Click Reaction Low triazole formation rate [2] | • Insoluble reagents • Suboptimal catalyst/conditions • Steric hindrance | • Use copper(II) sulfate (0.5-1.0 mM) with sodium ascorbate (2.0-5.0 mM) [2] • Perform reaction at 25-37°C [2] | | Product Precipitation Conjugate falls out of solution [1] [2] | • Poor solubility of components or final conjugate | • Utilize PEG spacer for hydrophilicity [1] [2] |
Q1: How should I store this compound, and what is its shelf life? this compound is hydrolysis-sensitive. For long-term stability, it should be stored desiccated at -20°C [5] [2]. Always use dry, anhydrous solvents like DMSO to prepare stock solutions. Under these conditions, the compound is typically stable for at least 12 months [6].
Q2: Why is my conjugation efficiency low even when following the protocol? The most common cause is hydrolysis of the TFP ester before it can react with the target amine. To minimize this:
Q3: Can I perform the click chemistry reaction before the amine coupling? It is generally recommended to perform the amine coupling first, followed by the click chemistry step [2]. The TFP ester is designed to be more hydrolysis-resistant, but it is still susceptible. The azide group for click chemistry is stable across a wider range of conditions, making it suitable for the second step in a sequential conjugation strategy.
Q4: What is the difference between TFP and NHS esters? The key difference lies in their hydrolytic stability. While both form identical amide bonds with primary amines, TFP esters have a longer half-life in aqueous solutions. At pH 7.4, the half-life of a TFP ester is about 6.1 hours, compared to 1.9 hours for an NHS ester. This gives you a larger window for efficient conjugation with less wasted reagent [2].
This protocol outlines a standard procedure for conjugating an amine-containing molecule (e.g., an antibody) to an alkyne-containing molecule (e.g., a drug payload) using this compound.
Workflow Overview
Step 1: Amine Coupling with TFP Ester
Step 2: Click Chemistry Conjugation
Click chemistry is renowned for its high efficiency, but yields can suffer due to catalyst issues, oxygen interference, or side reactions. The following table outlines common problems and their solutions.
| Problem Category | Specific Issue | Recommended Solution | Key Parameters to Check |
|---|---|---|---|
| Catalyst System | Inactive Cu(I) species [1] | Use fresh Cu(I) source or robust reducing agent (e.g., sodium ascorbate) with Cu(II) salt. Employ Cu-stabilizing ligands (e.g., TBTA, THPTA) [1]. | Ligand-to-copper ratio, reducing agent freshness. |
| Copper Toxicity in Biological Systems [1] | Switch to strain-promoted azide-alkyne cycloaddition (SPAAC) to eliminate copper [1]. | Cell viability, reaction kinetics at low concentrations. | |
| Slow Reaction Kinetics | For in situ assembly, use fast bioorthogonal pairs (e.g., trans-cyclooctene–tetrazine, k ≈ 10⁴ M⁻¹s⁻¹) [2]. | Reaction half-life at working concentrations [2]. | |
| Chemical Interference | Thiol Interference [3] | Pretreat cells with low concentration H₂O₂ (0.1-0.3%) for 1 minute before click reaction [3]. | H₂O₂ concentration and exposure time. |
| Non-specific Protein Binding [3] | Avoid benzophenone photo-affinity groups; use diazirines instead [3]. | Photo-crosslinking wavelength (365 nm for diazirines) [3]. | |
| Off-target Binding [3] | Validate targets; common off-targets include cytoskeleton (tubulin, actin) and stress proteins (HSP90) [3]. | Target specificity controls. | |
| Reaction Conditions | Oxygen Inhibition (Radical-based Thiol-Yne) [4] | Purge reaction mixture with inert gas (N₂ or Ar) before and during the reaction [4]. | Solvent degassing, reaction atmosphere. |
| Solvent and pH | Use aqueous-organic co-solvents if needed; maintain pH between 4-12 for CuAAC [1]. | Solvent compatibility, buffer system. | |
| Reactants | Low Functional Group Availability | Ensure proper installation of azide/alkyne handles (e.g., via NHS esters or maleimide chemistry) [1]. | Biomolecule functionalization efficiency. |
| Impurities in Reagents | Purify reactants (e.g., azides, alkynes) via chromatography or recrystallization. | Reactant purity (NMR, LC-MS). |
This protocol is adapted from standard bioconjugation methods to maximize yield and minimize side reactions [1].
This protocol is designed for click reactions in cellular environments, where thiols are a major source of interference [3].
The following workflow summarizes the systematic approach to diagnosing and resolving low yield issues:
For the most consistent results in CuAAC reactions, pre-forming the active catalyst complex is often better than adding components separately. The following diagram details this robust preparation method.
Q1: My reaction works well in buffer but fails in living cells. What could be wrong? This is a common problem often caused by biological interferences. Key issues include:
Q2: How can I improve the reaction rate for low-concentration applications? For applications like in situ assembly of PROTACs where intracellular concentrations are low (micromolar), reaction kinetics are critical.
Q3: Are there green chemistry considerations for click chemistry? Yes, click chemistry aligns well with green chemistry principles.
Here are answers to common experimental issues you may encounter:
FAQ 1: My conjugated ligand shows poor binding affinity despite high conjugation efficiency. Could steric hindrance be the issue? Answer: Yes, this is a classic symptom. The PEG4 spacer might be entangled with the ligand or the carrier surface, blocking the ligand's active site. A study on nanoparticle-peptide conjugates found that poor peptide accessibility led to low cellular internalization. Optimizing the spacer design to improve ligand availability successfully enhanced targeting efficacy and internalization [1].
FAQ 2: How does PEG4 compare to other spacers for reducing steric hindrance? Answer: PEG-based spacers are generally superior for improving solubility and reducing aggregation due to their hydrophilic nature. One analysis notes that rigid amino acid-based spacers like Ahx (aminohexanoic acid) are ideal for creating defined distances, while flexible spacers like PEG allow for dynamic interactions [2]. Research on radiopeptides also confirmed that PEG spacers led to higher tumor accumulation compared to an alkane spacer, which caused unfavorably high blood retention [3].
FAQ 3: Can the conjugation chemistry itself cause problems beyond the spacer? Answer: Absolutely. The conjugation method can impact the stability and function of the entire conjugate. A systematic study on antibody-drug conjugates found that thiol-based conjugation could significantly decrease the thermostability of the conjugate, whereas carbohydrate and amine coupling had a lesser effect [4]. Therefore, testing different chemistries is crucial.
The table below summarizes key findings from recent studies on spacer effects, providing a quantitative basis for decision-making.
| Spacer Type | Key Experimental Findings | Context / Conjugate Type | Source |
|---|---|---|---|
| PEG (Various lengths) | Presence of a PEG linker enhanced targeting efficacy and increased internalization vs. non-functionalized NPs. | Nanoparticle-Peptide Conjugates | [1] |
| PEG4 | Superior tumor accumulation and favorable tissue distribution profile compared to alkane spacers. | Radiopeptides with albumin binder | [3] |
| Alkane Spacer (8-aminooctanoic acid) | Led to "unfavorably high blood retention" in vivo. | Radiopeptides with albumin binder | [3] |
| Ahx (Aminohexanoic Acid) | A rigid, 6-carbon linker ideal for creating defined distances; may be hydrophobic. | General Peptide Design Principles | [2] |
| β-alanine | A shorter, flexible spacer used in fluorescent probes and peptide nucleic acids (PNAs). | General Peptide Design Principles | [2] |
To diagnose and resolve steric hindrance issues, the following experimental approaches are recommended:
Protocol 1: Assessing Ligand Availability and Binding Affinity
Protocol 2: Evaluating Conjugate Stability
The following workflow outlines the key steps for optimizing a PEG4-conjugated therapeutic, integrating the experimental protocols mentioned above:
Based on the current literature, here are specific strategies to optimize your PEG4 conjugates:
dPEG (discrete polyethylene glycol) compounds share the hygroscopic nature and stability challenges of broader PEG-based materials. The primary risks involve:
To ensure the stability of your hygroscopic dPEG compounds, adhere to the following storage and handling protocols:
| Packaging Material | Thickness | Key Finding | Recommendation |
|---|---|---|---|
| Cellophane Polyethylene Laminating Paper | 30 μm | Lowest moisture absorption and best maintained tablet hardness. | Excellent barrier. The preferred choice for high-risk hygroscopic materials. |
| Cellophane Polyethylene Laminating Paper | 20 μm | Moderate moisture absorption. | Good barrier. A suitable option for less sensitive compounds. |
| Glassine Paper | N/A | Highest moisture absorption and least protection for tablet hardness. | Poor barrier. Not recommended for highly hygroscopic compounds. |
Beyond controlled storage, consider these formulation strategies during experimental design to improve stability:
You can experimentally verify the protection level of different packaging materials using this simplified protocol based on a scientific study [5].
This workflow can help you develop a robust storage strategy for your dPEG compounds.
What are the first signs that my dPEG compound has absorbed moisture? The compound may appear wet or clumpy, and in severe cases, it can deliquesce into liquid droplets [1].
Why is controlling humidity more critical than just controlling temperature? High humidity provides the water molecules that drive chemical degradation (like hydrolysis) and physical changes. Many compounds are more sensitive to moisture levels than to mild temperature fluctuations [4].
Are there any specific impurities I should test for in aged dPEG stocks? Yes. You should specifically test for peroxides and formaldehyde, as these are known degradants in PEGs that can directly compromise the stability and efficacy of biopharmaceutical formulations [2].
This methodology for conjugating TFP esters to proteins is a primary reference for your experiments [1].
Materials Required
| Material Type | Specific Requirements & Notes |
|---|---|
| Protein | Any protein or peptide. Optimized for IgG antibodies. Concentration: ≥ 2 mg/mL. |
| Reaction Buffer | 0.1–0.2 M sodium bicarbonate buffer, pH 9.0. Avoid amine-based buffers (e.g., Tris). |
| Solvent | High-quality, anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO). |
| Stop Reagent (Optional) | 1.5 M hydroxylamine, pH 8.5. Prepare fresh before use. |
| Purification | Gel filtration column (e.g., Sephadex G-25) or extensive dialysis. |
Step-by-Step Procedure
While the search results lack specific data on TFP ester stability, the protocol provides clear guidance. Here are the key considerations:
The diagram below outlines the core steps of the TFP ester labeling protocol.
The table below summarizes common issues and solutions related to aggregation and poor conjugation outcomes, synthesizing key troubleshooting information [1].
| Symptom | Potential Issue | Recommendations |
|---|---|---|
| Little or no signal | Low antibody concentration | Use antibody concentration >0.5 mg/mL. Concentrate dilute antibodies, but note that kits may also concentrate interfering proteins like BSA. [1] |
| Impure antibody | Use antibodies with >95% purity. Impurities compete for the conjugation label. Purify antibodies from ascites fluid, serum, or culture supernatant to remove protein impurities. [1] | |
| Incompatible antibody buffer | Verify antibody buffer. Avoid amine-containing additives like Glycine and Tris, as they interfere with the reaction. BSA and sodium azide are also common incompatible additives. [1] | |
| Poor conjugate stability | Conjugate storage conditions | Store conjugates undiluted when possible. For HRP conjugates stored at working dilution, use a specialized stabilizer/diluent. PE conjugates must be stored at 4°C, not -20°C. [1] |
| Inherent antibody instability | Determine optimal storage conditions experimentally using small aliquots. Avoid sodium azide for HRP conjugates, as it is an inhibitor. [1] |
Beyond troubleshooting immediate problems, preventing aggregation involves careful planning and execution of your conjugation protocol.
The following diagram outlines a logical workflow designed to help you prevent aggregation issues in your bioconjugation experiments.
To use this DOT script, ensure that for any node where you change the fillcolor, you also explicitly set the fontcolor to maintain readability and high contrast against the background [4] [5]. The style=filled attribute is also mandatory for fillcolor to take effect [4].
Minimizing aggregation is fundamentally about controlling the starting materials and reaction environment. The most effective approach is a proactive one:
Hydrolysis-sensitive PEG derivatives, primarily those with ester-based end-group chemistry (e.g., PEG-diacrylate, or PEGDA), are prone to unwanted breakdown in aqueous environments, especially at neutral to basic pH or elevated temperatures [1]. In contrast, derivatives with stable linkages like acrylamides (e.g., PEG-diacrylamide, or PEGDAAm) resist non-specific hydrolysis [1] [2]. The core purification challenge is to use methods that avoid these hydrolytic conditions.
The table below compares the key purification methods suitable for hydrolysis-sensitive PEGs.
| Technique | Key Feature for Hydrolysis Sensitivity | Common Issues | Solutions & Optimization Tips |
|---|---|---|---|
| Polystyrene-Divinylbenzene (PS-DVB) Chromatography [3] | Uses ethanol/water eluants; avoids chlorinated solvents [3]. | Method development for specific derivatives. | Use a clean, preconditioned column with ethanol/water mobile phases on a preparative scale [3]. |
| Size-Exclusion Chromatography (SEC) [4] [5] | A fast process with an aqueous mobile phase; requires careful control of conditions [4]. | Distorted peak shapes on PS-DVB columns with THF [5]. | For THF on PS-DVB columns, pre-condition with 5% trifluoroacetic acid (TFA). Prefer aqueous SEC with modern columns for safety and performance [5]. |
| HPLC with Various Detectors [4] | Enables rapid analysis and purification. PEGs lack UV chromophores [4]. | - | Use RID, ELSD, or MS detectors instead of, or in addition to, UV [4]. |
| Dialysis & Precipitation | Standard lab techniques. | Prolonged exposure to aqueous or impure solvents. | Use high-purity, cold solvents. Prefer cold diethyl ether for precipitation. Minimize processing time [3] [1] [2]. |
Here are solutions to frequently encountered issues:
Problem 1: Low product recovery after purification
Problem 2: Unwanted product degradation or modification
Problem 3: Inadequate separation from starting materials or byproducts
This workflow outlines a reliable preparative-scale method for purifying hydrolysis-sensitive PEG derivatives using PS-DVB resin with ethanol/water eluants, based on a published approach [3].
Key Considerations:
The core difference lies in their performance in aqueous environments, which is critical for bioconjugation reactions. The following table summarizes the key comparative attributes:
| Feature | NHS Ester | TFP Ester |
|---|---|---|
| Hydrolytic Stability | Lower; highly prone to base-catalyzed hydrolysis [1] [2] [3] | Higher; significantly more stable in aqueous media, particularly at basic pH [1] [2] [4] |
| Optimal Reaction pH with Amines | pH 7.0 - 7.2 [1] | > pH 7.5 [1] |
| Half-life in Aqueous Solution | Short, pH-dependent [4] | Consistently longer than NHS esters across a wide pH range [1] |
| Key Advantage | Well-known, standard chemistry [5] | Allows for efficient conjugation at higher pH where amine nucleophiles are deprotonated, without significant loss to hydrolysis [1] [2] |
| Consideration | Hydrolysis competes with aminolysis, reducing coupling efficiency [3] | More hydrophobic; shorter chain TFP esters may have reduced water solubility, often requiring water-miscible organic co-solvents [1] |
The superiority of TFP esters is demonstrated in specific experimental contexts:
Superior Performance in DNA Microarray Fabrication: A study creating self-assembled monolayers (SAMs) on gold for DNA arrays directly compared NHS and TFP ester-terminated surfaces. At a pH of 10, the TFP surface was vastly more effective, with DNA arrays exhibiting a five-fold greater surface density of DNA molecules, reduced background fluorescence, and smaller spot radii compared to NHS analogs [2]. This performance is linked to the competing hydrolysis reaction; the study found that the TFP surface had a 10-fold longer half-life under the pH 10 coupling conditions than the NHS surface [2].
Confirmed Stability for Protein Labeling: Commercial suppliers explicitly note that TFP esters "display much better stability toward hydrolysis in aqueous media," which leads to more efficient and reproducible labeling of proteins and other biopolymers compared to NHS esters [4] [6]. One source quantitatively confirms that TFP esters consistently display longer half-lives than NHS esters across a wide range of pH values [1].
The following diagram illustrates the critical competitive processes that occur when an activated ester is used in an aqueous, buffered solution. The desired reaction (aminolysis) competes directly with hydrolysis, which deactivates the ester.
The key takeaway is that TFP esters undergo hydrolysis at a slower rate than NHS esters, meaning a greater proportion of the activated ester remains available for the desired conjugation reaction with amines during the experimental timeframe [1] [2].
To leverage the advantages of TFP esters, consider these practical aspects based on the experimental literature:
The defining feature of Azido-PEG4-TFP ester is its 2,3,5,6-tetrafluorophenyl (TFP) ester, which offers significant benefits in conjugation efficiency and stability compared to commonly used N-hydroxysuccinimide (NHS) esters [1] [2].
The table below summarizes the key comparative data:
| Parameter | TFP Ester | NHS Ester |
|---|---|---|
| Optimal Reaction pH | 7.5 – 8.0 [1] | 7.0 – 7.5 [1] |
| Hydrolytic Half-Life (pH 7.4) | ~6.1 hours [2] | ~1.9 hours [2] |
| Relative Amine Reactivity | Higher at optimal pH [1] | Moderate [1] |
| Conjugation vs. Hydrolysis (k_conj/k_hyd) | 12.4 (with 10 mM amine) [2] | Lower than TFP esters [2] |
The high efficiency of this compound is realized through specific experimental conditions. Here are protocols for its two primary reactions.
This is the first step, typically used to attach the linker to your protein or molecule of interest.
The second step utilizes the now-displayed azide group for bioorthogonal ligation.
The following diagram illustrates the sequential conjugation workflow:
To maximize conjugation efficiency, consider these parameters derived from kinetic studies:
| Factor | Optimal Range / Condition | Impact on Yield |
|---|---|---|
| pH for Amine Coupling | 8.0 [1] | Maximizes reaction rate and minimizes hydrolysis. |
| Copper Catalyst (CuSO₄) | 0.5 – 1.0 mM [2] | Linear increase in yield up to ~89%. |
| Reducing Agent (Sodium Ascorbate) | 2.0 – 5.0 mM [2] | Maintains Cu(I) state, crucial for catalysis. |
| Reaction Temperature | 25 – 37°C [2] | 37°C can improve CuAAC yield by 18%. |
| Buffer Selection | HEPES [2] | Reduces hydrolysis by 41% compared to phosphate buffer. |
| Feature | Azido-PEG4-TFP Ester | NHS Esters | DBCO Reagents |
|---|---|---|---|
| Primary Reactive Group | TFP Ester & Azide [1] [2] | NHS Ester [3] | Dibenzocyclooctyne (DBCO) [4] |
| Conjugation Partners | TFP end: Primary amines [3]. Azide end: Terminal alkynes (via CuAAC) or strained alkynes (e.g., DBCO, BCN via SPAAC) [1] [2] | Primary amines (e.g., lysine residues) [3] | Azides (via copper-free SPAAC) [4] |
| Key Advantage | Heterobifunctional; enables sequential, two-step conjugation [1]. | Most commonly used amine-reactive reagent [3]. | Fast, copper-free click chemistry; ideal for live-cell studies [4]. |
| Stability in Water | Superior hydrolysis stability compared to NHS esters [3]. | High susceptibility to hydrolysis [3]. | Stable under physiological conditions [4]. |
| Optimal pH for Amine Conjugation | > 7.5 [3] | 7.0 - 7.2 [3] | pH-insensitive (typically performed at neutral pH) [4] [5]. |
| Solubility Considerations | Lower water solubility due to hydrophobic TFP group; may require organic co-solvents (DMac, acetonitrile) [3]. PEG spacer improves solubility [2]. | Generally good water solubility [3]. | Varies by specific derivative; ADIBO/DBCO balances reactivity and hydrophilicity [4]. |
| Toxicity / Biocompatibility | Copper catalyst (CuAAC) is cytotoxic; use SPAAC for in vivo/live-cell applications [4] [5]. | N/A (standard for protein bioconjugation). | Non-toxic and biocompatible, as no copper catalyst is needed [4]. |
The power of this compound lies in its heterobifunctionality, allowing for a controlled, two-step conjugation process. The following diagram outlines a typical workflow for creating a protein-payload conjugate.
This step modifies your protein or molecule of interest, installing an azide group for the subsequent click reaction [1].
The azide-modified molecule can now be conjugated to any molecule containing a compatible click chemistry group. You have two primary paths, depending on your application.
| Path | Protocol & Considerations |
|---|
| CuAAC (With Terminal Alkynes) | - Procedure: Mix the azide-modified protein with the terminal alkyne-bearing payload. Add a catalyst system, typically CuSO₄ (copper source) and a reducing agent like sodium ascorbate (to maintain Cu(I)), along with a stabilizing ligand such as THPTA to reduce copper toxicity and accelerate the reaction [4] [5].
The table below summarizes the key differences between Tetrafluorophenyl (TFP) esters and N-Hydroxysuccinimide (NHS) esters to help you choose the right reagent for your experimental conditions.
| Feature | TFP Ester | NHS Ester |
|---|---|---|
| Reactive Group | 2,3,5,6-Tetrafluorophenyl [1] [2] | N-Hydroxysuccinimide [3] |
| Reaction Product | Stable amide bond [1] [2] | Stable amide bond [3] |
| Optimal pH Range | 7.5 - 8.5 [1] [4] [5] | 7.0 - 7.5 (for standard NHS); up to pH 9.0 is possible but efficiency decreases due to hydrolysis [1] [3] |
| Hydrolytic Stability | Higher stability in aqueous buffers; slower hydrolysis [1] [4] [2] | Lower stability in aqueous buffers; faster hydrolysis, especially at higher pH [4] [6] [3] |
| Reactivity with Amines | More reactive towards primary amines under optimal pH conditions [1] [5] | Standard reactivity [3] |
| Key Advantage | Superior performance in basic conditions due to longer half-life, leading to more efficient and reproducible labeling [4] [2] [6] | Well-known, established chemistry; often the default choice [4] |
| Consideration | Shorter-chain TFP esters may have reduced water solubility; may require organic co-solvents like DMAC or acetonitrile [4] | Hydrolysis competes with the amine reaction, reducing efficiency, particularly in dilute protein solutions or at higher pH [3] |
The advantages of TFP esters are supported by experimental evidence comparing their stability and performance against NHS esters.
The following workflow outlines a general protocol for conjugating a TFP-ester functionalized reagent (e.g., a dye or crosslinker) to an amine-containing biomolecule like a protein or antibody.
The following table summarizes widely used types of heterobifunctional PEG linkers, their reactive groups, and primary applications.
| Linker Type (X-PEG-Y) | Reactive Group (X) | Reactive Group (Y) | Key Characteristics & Applications | Representative Examples (from search results) |
|---|---|---|---|---|
| Amine & Carboxyl Reactive [1] [2] | Amine (-NH₂) | Carboxyl (-COOH) | Both groups are stable and can be activated; useful for forming amide bonds between components [1]. | NH₂-PEG-COOH [1] |
| Amine & Sulfhydryl Reactive [2] | NHS Ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | A classic, widely used combination for conjugating amines (e.g., lysine) to thiols (e.g., cysteine); offered with various PEG spacer lengths [2]. | SM(PEG)ₙ crosslinkers (e.g., n=2 to 24) [2] |
| Click Chemistry Compatible [3] [1] | Azide | Alkyne | Enable highly selective, bioorthogonal Cu-catalyzed azide-alkyne cycloaddition; ideal for complex biomolecule assembly [3]. | Azide-PEG-NHS, Alkyne-PEG-Maleimide [1] |
| Protected / Activatable [1] | TBOC-protected Amine | Hydroxyl (-OH) or Carboxyl (-COOH) | The protection group (e.g., TBOC, FMOC) can be removed to reveal a free amine, allowing for controlled, sequential conjugation [1]. | TBOC-PEG-OH, FMOC-PEG-COOH [1] |
| Siloxane-Anchored Functional [4] [5] | Siloxane (Surface-binding) | Carboxylic Acid | Designed to covalently bind to metal oxide surfaces (e.g., iron oxide nanoparticles) while providing a functional group for further bioconjugation [4] [5]. | Siloxane-PEG-Carboxylic Acid [4] |
The conjugation process often depends on the reactive groups involved. Here is a detailed protocol for a common strategy: coupling an antibody to a carboxyl-functionalized PEG layer on a nanoparticle using EDC/NHS chemistry [4] [5].
Workflow: Antibody Coupling to Carboxylated Nanoparticles
The following diagram illustrates the key steps in this conjugation workflow:
Experimental Protocol [4] [5]:
Nanoparticle Functionalization:
Carboxyl Group Activation:
Antibody Conjugation:
Purification and Analysis:
When designing your bioconjugation strategy, consider these factors:
This compound is a heterobifunctional crosslinker critical for creating targeted nanoparticles. Its two reactive groups enable a two-step, "click chemistry" conjugation strategy that is highly efficient and specific [1].
The integrated PEG4 spacer is a key feature that increases water solubility, reduces steric hindrance, and enhances the kinetics of the subsequent click reaction [1].
The following diagram illustrates the typical two-step workflow for using this crosslinker to functionalize a nanoparticle.
While direct product comparisons are scarce, published research highlights the general advantages of the chemistry that this compound enables. The table below summarizes key performance attributes based on the available data.
| Performance Attribute | Key Advantage | Supporting Data / Rationale |
|---|---|---|
| Conjugation Efficiency | Fast reaction kinetics for the click step. | SPAAC with DBCO has a second-order rate constant of 0.24 M⁻¹s⁻¹ [1]. |
| Stability | Superior hydrolytic stability of the TFP ester. | TFP ester half-life is ~6.1 hours at pH 7.4, compared to ~1.9 hours for NHS esters [1]. |
| Functional Output | Enables high copy number ligand display. | Similar iEDDA conjugation on EVs achieved ~450-600 copies of IgG per nanoparticle [3]. |
| Orthogonality | Minimal cross-reactivity in multi-step protocols. | TFP esters show <5% cross-reactivity with DBCO groups during simultaneous conjugation [1]. |
This protocol details the steps to functionalize amine-bearing nanoparticles with a DBCO-modified targeting ligand (e.g., a peptide or antibody) [1] [2].
Step 1: Functionalize Nanoparticle with Azide Groups
Step 2: Conjugate DBCO-Modified Ligand
This conjugation strategy is widely used to create advanced nanomedicines. For instance:
To create your own comparative data, consider designing experiments that test these key performance metrics against alternative linkers (e.g., NHS-PEG4-DBCO, Maleimide-PEG4-DBCO):
| Evaluation Metric | Method |
|---|---|
| Conjugation Efficiency | UPLC/HPLC to measure reaction completion and byproducts. |
| Ligand Density | Quantify via fluorescence tag or ELISA. |
| Stability | Monitor hydrolysis rate of the stored linker by HPLC. |
| Functional Activity | Test binding efficiency (e.g., SPR, cell binding assay) of the final conjugate. |
The core difference lies in the uniformity of the polymer chains.
The diagram below illustrates how these two types of PEG are synthesized and how their differences in uniformity lead to distinct conjugation outcomes.
The different properties of discrete and polydisperse PEG lead to significant variations in performance regarding product quality, biological activity, and immunogenicity.
Table 1: Key Characteristics and Conjugation Outcomes
| Aspect | Discrete PEG (Monodisperse) | Polydisperse PEG |
|---|---|---|
| Molecular Weight | Precise, single molecular weight [1] | Average molecular weight with distribution [1] |
| Polydispersity Index (PDI) | 1.0 [1] | >1.1 (typically 1.02-2.0 or higher) [1] [2] |
| Conjugation Product | Homogeneous, single entity [3] | Heterogeneous mixture of conjugates [1] [3] |
| Product Quality & Characterization | High batch-to-batch consistency; simplified purification and analysis [1] [3] | Complex purification; difficult characterization and quality control [1] |
| Biological Activity / Potency | Can minimize loss of activity due to precise conjugation site control [3] | Higher risk of binding site interference and variable activity [3] |
| Immunogenicity | Demonstrated reduced immunogenicity in studies [1] [4] | Associated with rising levels of anti-PEG antibodies, leading to accelerated blood clearance (ABC effect) and hypersensitivity [1] |
Table 2: Experimental and Commercial Evidence
| Application / Drug | PEG Type Used | Observed Outcome |
|---|---|---|
| Movantik (naloxegol) | Discrete PEG (m-PEG7 linker) [1] | Improved solubility, bioavailability, and pharmacokinetics vs. conventional PEG [1]. |
| Trodelvy (Sacituzumab govitecan) | Short monodisperse PEG unit in ADC linker [2] | Successful ADC drug utilizing a discrete PEG linker. |
| PEGylated Liposomes (e.g., Doxil) | Polydisperse PEG (e.g., mPEG2000-DSPE) [1] [2] | Prolonged circulation; but anti-PEG antibodies can cause accelerated blood clearance (ABC effect) [1]. |
| COVID-19 mRNA Vaccines | Polydisperse PEG lipids (e.g., PEG2000-DMG) [2] | Essential for particle stability and stealth; implicated in rare hypersensitivity reactions [1]. |
| Comparative Study (PEGylated Proteins) | Monodisperse OEG Polyamides vs. Conventional PEG | M-PEGylated proteins showed high monodispersity, a biodegradable "stealth" cloak, and tunable conformation [4]. |
To objectively compare conjugation outcomes, researchers employ specific experimental workflows. Key methodologies are outlined below.
1. Protocol for Comparing Conjugate Homogeneity This protocol assesses the purity and uniformity of the final PEGylated product.
2. Protocol for Evaluating Immunogenic Response This protocol assesses a critical safety parameter by measuring the immune system's reaction to PEGylated compounds.
Choosing between discrete and polydisperse PEG depends on the research or development goals.
Opt for Discrete PEG when:
Polydisperse PEG may still be suitable when:
The trend in drug development is moving toward discrete PEGylation due to its advantages in creating better-defined, safer, and more efficacious therapeutics [1] [3]. As synthetic methods advance, discrete PEG is poised to become the standard for next-generation biopharmaceuticals.